2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
CAS No.: 2092795-37-2
Cat. No.: VC3200230
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092795-37-2 |
|---|---|
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 223.24 g/mol |
| IUPAC Name | 2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
| Standard InChI Key | BTLVDHUOSDDUPZ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CF)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | C1CN(CC1CF)C2=CC=CC=C2C(=O)O |
Introduction
Structural Properties
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid features a 2-substituted benzoic acid skeleton with a pyrrolidine ring attached to the ortho position relative to the carboxylic acid group. The pyrrolidine ring is further functionalized with a fluoromethyl group at position 3, creating a chiral center that may exist as R or S enantiomers. This specific structural arrangement potentially influences the compound's three-dimensional conformation and biological interactions.
The fluoromethyl group represents a unique structural feature that potentially enhances metabolic stability through the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This fluorination strategy is commonly employed in medicinal chemistry to improve drug-like properties, as fluorinated compounds often demonstrate increased lipophilicity, enhanced binding interactions, and resistance to metabolic degradation compared to their non-fluorinated counterparts.
Molecular Structure Comparison
By comparing 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid with similar compounds, we can infer key structural relationships that might influence its properties:
| Compound | Position of Carboxylic Acid | Fluorine Content | Heterocyclic Ring | Predicted logP |
|---|---|---|---|---|
| 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid | Ortho (2-position) | Monofluoromethyl on pyrrolidine | Pyrrolidine | ~1.8-2.3 |
| 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid | Para (4-position) | Trifluoromethyl on benzene | Pyrrolidine | 2.1 |
| Typical benzoic acid derivatives with pyrrolidine | Various | None to multiple | Pyrrolidine | 1.2-3.0 |
The ortho-substitution pattern in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid likely creates a distinct spatial arrangement where the carboxylic acid group and the pyrrolidine nitrogen are in closer proximity than in para-substituted analogs. This proximity might enable intramolecular hydrogen bonding, potentially affecting the compound's acidity, solubility, and binding characteristics.
Physicochemical Properties
The physicochemical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be inferred from related compounds and structural analysis. These properties are crucial for understanding the compound's behavior in biological systems and potential pharmaceutical applications.
Predicted Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | ~237 g/mol | Calculated from molecular formula |
| Solubility in Water | ~1-2 mg/mL | Based on similar benzoic acid derivatives |
| pKa | ~3.5-4.5 (carboxylic acid) | Influence of electron-donating pyrrolidine |
| logP | ~1.8-2.3 | Estimated from structural features |
| Melting Point | ~150-180°C | Typical range for substituted benzoic acids |
| Hydrogen Bond Donors | 1 | Carboxylic acid OH group |
| Hydrogen Bond Acceptors | 3 | Carboxylic acid carbonyl, carboxylic acid OH, pyrrolidine N |
Stability Considerations
The carbon-fluorine bond in the fluoromethyl group is expected to confer enhanced metabolic stability compared to non-fluorinated analogs. This stability may extend the compound's half-life in biological systems, potentially improving its pharmacokinetic profile. Similar fluorinated compounds demonstrate resistance to oxidative metabolism, particularly at the fluorinated positions.
Applications
The structural features of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid suggest several potential applications in research and drug development.
Medicinal Chemistry Applications
As a compound with a balanced profile of lipophilicity and hydrophilicity, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid could serve as a valuable scaffold for medicinal chemistry programs. The compound's structural elements support potential applications in:
-
Development of receptor modulators, particularly for G-protein coupled receptors
-
Design of enzyme inhibitors targeting proteases or kinases
-
Creation of novel anti-inflammatory agents
-
Exploration as intermediate compounds in drug discovery pipelines
Research Tools
Beyond direct therapeutic applications, the compound may serve as a valuable chemical tool for investigating biological systems:
-
Probe for studying receptor binding mechanisms
-
Reference compound for developing structure-activity relationships
-
Synthetic intermediate for preparing more complex molecules
-
Standard compound for analytical method development
Analytical Characterization
Characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. Characteristic signals would include:
-
1H NMR: Aromatic protons (7.0-8.0 ppm), pyrrolidine protons (1.5-3.5 ppm), fluoromethyl protons (typically appearing as a doublet due to H-F coupling, 4.0-4.5 ppm)
-
13C NMR: Carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), fluoromethyl carbon (appears as a doublet due to C-F coupling)
-
19F NMR: Fluoromethyl fluorine (typically -220 to -230 ppm)
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. Infrared spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretching ~1700 cm-1, O-H stretching ~3000-3500 cm-1) and C-F stretching (~1000-1100 cm-1).
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be suitable for purity determination, with typical conditions including:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
| Detection | UV (220-280 nm) |
| Run Time | 10-15 minutes |
| Expected Retention Time | 5-8 minutes (depending on exact conditions) |
Comparative Analysis
To better understand the significance of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, it is valuable to compare it with related compounds that have established properties and applications.
Structure-Property Relationships
The following table compares key structural features and their expected impact on properties:
Functional Comparison
| Compound Type | Key Functional Properties | Potential Advantages of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid |
|---|---|---|
| Non-fluorinated benzoic acids | Lower lipophilicity; higher metabolic vulnerability | Improved membrane permeability; enhanced metabolic stability |
| Trifluoromethyl analogs | Higher lipophilicity; potentially lower solubility | Better balance of solubility and lipophilicity; potentially different receptor selectivity |
| Other heterocyclic benzoic acids | Diverse pharmacological profiles | Unique structural arrangement may confer specific target selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume